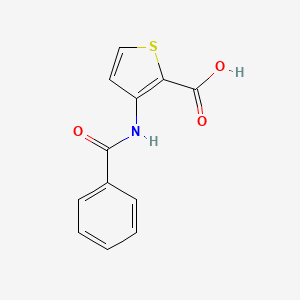

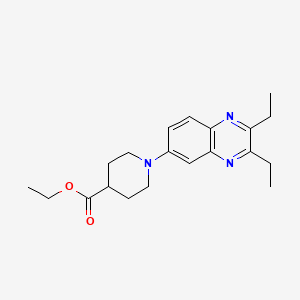

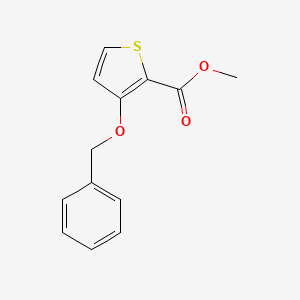

![molecular formula C14H20F3N3O2 B1303764 tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate CAS No. 215655-42-8](/img/structure/B1303764.png)

tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate is a chemical intermediate that can be utilized in the synthesis of various biologically active compounds. Its structure includes a tert-butyl carbamate group, an aminoethyl linkage, and a trifluoromethyl aniline moiety, which is indicative of its potential utility in medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives has been reported in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with a total yield of 81% . These methods could potentially be adapted for the synthesis of tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The trifluoromethyl group attached to the aniline ring is a common feature in pharmaceuticals due to its ability to modulate the biological activity and metabolic stability of compounds . The presence of the aminoethyl linkage suggests flexibility in the molecule, which could influence its interaction with biological targets.

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in various chemical reactions. For example, N-tert-butanesulfinyl imines, which share structural similarities with tert-butyl carbamates, are used for the asymmetric synthesis of amines and can be activated for the addition of different classes of nucleophiles . Additionally, tert-butyl 2-(trifluoroacetylamino) carboxylates, another related group, can be chemoselectively hydrolyzed to tert-butyl 2-amino carboxylates under phase transfer catalysis conditions . These reactions highlight the versatility of tert-butyl carbamate derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. The tert-butyl group is known for its steric bulk, which can affect the reactivity and solubility of the compound. The trifluoromethyl group is highly electronegative, which can impact the acidity of adjacent protons and the overall electronic distribution within the molecule . The aminoethyl linkage introduces a basic nitrogen, which could participate in hydrogen bonding and influence the compound's solubility and reactivity. These properties are crucial for the compound's behavior in chemical reactions and its potential applications in drug design.

科学的研究の応用

Synthesis of Biologically Active Compounds

This compound serves as a crucial intermediate in the synthesis of several biologically active molecules. For example, it has been used in the synthesis of omisertinib (AZD9291), a drug used for the treatment of certain types of non-small cell lung cancer. The synthetic pathway involves acylation, nucleophilic substitution, and reduction steps to produce key intermediates with high yields, highlighting its utility in the development of cancer therapeutics (Zhao et al., 2017).

Advancements in Synthetic Methodologies

The compound also plays a role in advancing synthetic methodologies. For instance, it has been involved in regioselective deprotection and acylation processes, contributing to the development of new synthetic routes for complex molecules. This is particularly relevant in the synthesis of derivatives with independently removable amino-protecting groups, facilitating the creation of compounds with potential pharmaceutical applications (Pak & Hesse, 1998).

Chemical Transformations and Reactions

Moreover, tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate is integral to various chemical transformations and reactions. It has been used in the preparation of compounds through steps like condensation, protection of amino groups, and de-protection processes to yield final products with significant yields. These synthetic strategies underscore the compound's versatility and importance in creating novel chemical entities with potential biological activities (Wu, 2011).

Crystallographic and Structural Studies

The compound's utility extends to crystallographic and structural studies, where it has been used to understand molecular conformation and interactions. For example, crystallographic studies of related carbamate compounds have provided insights into their structural properties, which are crucial for designing molecules with desired biological properties (Kant et al., 2015).

Novel Synthetic Intermediates

Lastly, this compound has been explored as a novel synthetic intermediate in the preparation of diverse functionalized molecules. It has facilitated the synthesis of a variety of compounds, including those with antibacterial activity, highlighting its broad applicability in medicinal chemistry (Prasad, 2021).

特性

IUPAC Name |

tert-butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F3N3O2/c1-13(2,3)22-12(21)20-7-6-19-11-5-4-9(8-10(11)18)14(15,16)17/h4-5,8,19H,6-7,18H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPALYCQELHDIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378459 |

Source

|

| Record name | tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |

CAS RN |

215655-42-8 |

Source

|

| Record name | tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

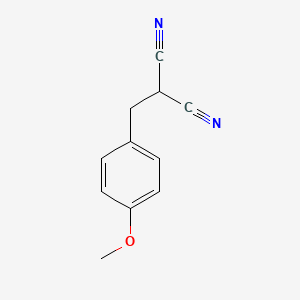

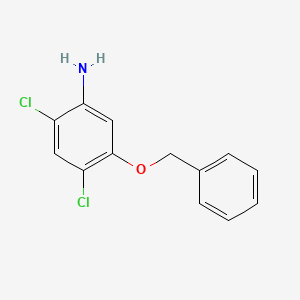

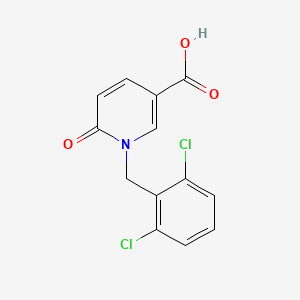

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

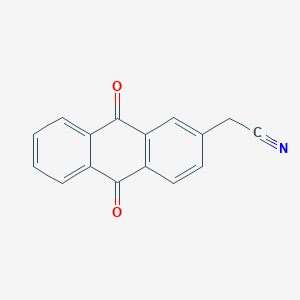

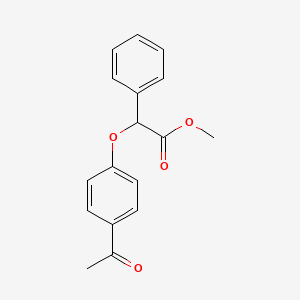

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

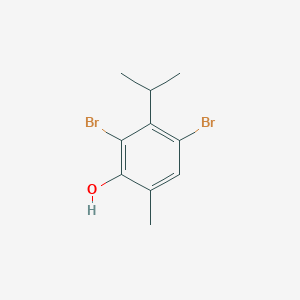

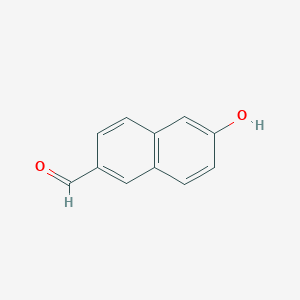

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)